4-{(E)-[4-(acetylamino)phenyl]diazenyl}-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide
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Overview
Description
4-{(E)-[4-(acetylamino)phenyl]diazenyl}-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core substituted with diazenyl, acetylamino, and dimethylamino groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(acetylamino)phenyl]diazenyl}-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide typically involves multiple steps, including the formation of diazenyl and acetylamino groups. One common method involves the reaction of 4-(acetylamino)aniline with nitrous acid to form the diazonium salt, which is then coupled with N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and minimize waste .
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[4-(acetylamino)phenyl]diazenyl}-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-substituted naphthalene compounds .
Scientific Research Applications
4-{(E)-[4-(acetylamino)phenyl]diazenyl}-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of nonlinear optical chromophores and other advanced materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and diagnostics.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{(E)-[4-(acetylamino)phenyl]diazenyl}-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The diazenyl group can undergo photochemical reactions, leading to the generation of reactive intermediates that interact with cellular components. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions contributes to its binding affinity with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide
- 4-{(E)-[4-(methoxyphenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide
- 4-{(E)-[4-(chlorophenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide
Uniqueness
4-{(E)-[4-(acetylamino)phenyl]diazenyl}-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and reactivity.
Properties
CAS No. |
96178-16-4 |
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Molecular Formula |
C27H25N5O3 |
Molecular Weight |
467.5 g/mol |
IUPAC Name |
4-[(4-acetamidophenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C27H25N5O3/c1-17(33)28-18-12-14-19(15-13-18)30-31-24-16-22(26(34)21-9-5-4-8-20(21)24)27(35)29-23-10-6-7-11-25(23)32(2)3/h4-16,34H,1-3H3,(H,28,33)(H,29,35) |
InChI Key |
DJKGKFILGAZAOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=CC(=C(C3=CC=CC=C32)O)C(=O)NC4=CC=CC=C4N(C)C |
Origin of Product |
United States |
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